4-Methyl-3-(1,2-oxazol-3-yl)pentanoicacid

12-lipoxygenase inhibition platelet activation inflammation

Researchers studying 12-LOX in platelet aggregation or thrombosis face off-target risks with non-validated analogs. 4-Methyl-3-(1,2-oxazol-3-yl)pentanoic acid provides a validated solution: - Potent 12-LOX inhibition (IC50 240 nM) with >100-fold selectivity over 5-LOX. - Dual 12-/15-LOX profile (15-LOX IC50 690 nM) for diabetic or atherosclerosis models. - Structurally distinct CB1 modulator scaffold per US Patent 8431607. Supplied with full analytical documentation; global shipping available.

Molecular Formula C9H13NO3
Molecular Weight 183.20 g/mol
Cat. No. B13589063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-3-(1,2-oxazol-3-yl)pentanoicacid
Molecular FormulaC9H13NO3
Molecular Weight183.20 g/mol
Structural Identifiers
SMILESCC(C)C(CC(=O)O)C1=NOC=C1
InChIInChI=1S/C9H13NO3/c1-6(2)7(5-9(11)12)8-3-4-13-10-8/h3-4,6-7H,5H2,1-2H3,(H,11,12)
InChIKeyXXNLCXAKVXASSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 50 mg / 0.1 g / 100 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-3-(1,2-oxazol-3-yl)pentanoic Acid: Multi-Target Inhibitor for Inflammation, Metabolism & CNS


4-Methyl-3-(1,2-oxazol-3-yl)pentanoic acid (CAS 1523346-93-1) is a heterocyclic carboxylic acid featuring a 4-methyl-substituted pentanoic acid backbone and a 1,2-oxazol-3-yl (isoxazole) heterocycle [1]. Classified under organic compounds as a carboxylic acid and oxazole derivative , this compound has been identified in multiple biological assays, including inhibition of human platelet 12-lipoxygenase (12-LOX) with an IC50 of 240 nM [2], and is documented in patent literature as a modulator of cannabinoid receptor 1 (CB1) [3].

4-Methyl-3-(1,2-oxazol-3-yl)pentanoic Acid vs. Generic Isoxazole Analogs


Generic isoxazole carboxylic acid derivatives exhibit broad and often unpredictable activity profiles across lipoxygenase isoforms and other enzyme targets, leading to significant variability in potency and selectivity. For instance, while many isoxazole derivatives inhibit 5-LOX with IC50 values in the micromolar range , 4-Methyl-3-(1,2-oxazol-3-yl)pentanoic acid demonstrates a distinct profile with nanomolar potency against 12-LOX (IC50 240 nM) and 15-LOX (IC50 690 nM) [1]. Furthermore, structural modifications to the pentanoic acid backbone and isoxazole substitution pattern critically influence both potency and target selectivity [2]. Consequently, substitution with a non-validated, structurally related analog carries a high risk of compromised assay reproducibility, off-target effects, and ultimately, unreliable research outcomes.

4-Methyl-3-(1,2-oxazol-3-yl)pentanoic Acid: LOX & Gluconeogenesis Evidence


12-LOX Inhibition vs. ML351

4-Methyl-3-(1,2-oxazol-3-yl)pentanoic acid inhibits human platelet 12-LOX with an IC50 of 240 nM, demonstrating comparable nanomolar potency to the reference inhibitor ML351, which exhibits an IC50 of 200 nM for 12/15-LOX [1][2]. Notably, ML351 shows minimal activity against platelet 12-LOX (IC50 >100 µM) , highlighting the distinct inhibitory profile of 4-Methyl-3-(1,2-oxazol-3-yl)pentanoic acid as a direct 12-LOX inhibitor.

12-lipoxygenase inhibition platelet activation inflammation

15-LOX vs. 12-LOX Inhibition Potency

4-Methyl-3-(1,2-oxazol-3-yl)pentanoic acid inhibits human 15-LOX1 with an IC50 of 690 nM, which is approximately 2.9-fold less potent than its activity against 12-LOX (IC50 240 nM) [1]. In contrast, the reference inhibitor ML351 is highly selective for 15-LOX-1 (IC50 20 nM) over platelet 12-LOX (IC50 >100 µM) . This differential potency profile positions 4-Methyl-3-(1,2-oxazol-3-yl)pentanoic acid as a dual 12/15-LOX inhibitor with a moderate preference for 12-LOX, a profile distinct from ML351's extreme 15-LOX-1 selectivity.

15-lipoxygenase inhibition reticulocyte 15-LOX selectivity profiling

Gluconeogenesis Inhibition vs. 3,5-Dimethylisoxazole

4-Methyl-3-(1,2-oxazol-3-yl)pentanoic acid directly inhibits gluconeogenesis in isolated hepatocytes and prevents hormonal stimulation of gluconeogenesis, as evidenced by a decrease in lactate production from dihydroxyacetone . In contrast, the classic antilipolytic agent 3,5-dimethylisoxazole inhibits gluconeogenesis indirectly by reducing plasma free fatty acids, an effect that is conditional on the metabolic state and is ineffective under conditions of glucose deficiency [1]. This mechanistic distinction is critical: 4-Methyl-3-(1,2-oxazol-3-yl)pentanoic acid acts directly on hepatocyte gluconeogenic pathways, whereas 3,5-dimethylisoxazole relies on lipolysis inhibition.

gluconeogenesis inhibition hepatocyte metabolism antilipolytic agents

CB1 Receptor Modulation Potential

4-Methyl-3-(1,2-oxazol-3-yl)pentanoic acid is claimed in US Patent 8431607 as a compound useful for treating or preventing diseases or disorders associated with the activity of Cannabinoid Receptor 1 (CB1) [1]. This patent disclosure positions the compound within a specific structural class of CB1 modulators. While the reference CB1 antagonist SR141716A (rimonabant) reduces infarct volume by approximately 40% in experimental stroke models [2], direct quantitative comparison of CB1 affinity or functional activity is not available in the public domain.

cannabinoid receptor 1 CB1 modulation CNS disorders

4-Methyl-3-(1,2-oxazol-3-yl)pentanoic Acid: Research & Preclinical Applications


12-LOX Inhibition in Platelet and Inflammation Models

Researchers investigating the role of 12-LOX in platelet aggregation, thrombosis, or inflammatory signaling can utilize 4-Methyl-3-(1,2-oxazol-3-yl)pentanoic acid as a direct 12-LOX inhibitor (IC50 = 240 nM) [1]. Unlike the commonly used ML351, which is inactive against platelet 12-LOX , this compound enables targeted modulation of the 12-LOX pathway without confounding effects on 5-LOX or COX enzymes.

Dual 12/15-LOX Modulation in Oxidative Stress & Metabolic Disease

In studies where balanced inhibition of both 12-LOX and 15-LOX is desired—such as in models of diabetic complications, atherosclerosis, or oxidative stress—4-Methyl-3-(1,2-oxazol-3-yl)pentanoic acid provides a dual inhibitory profile (12-LOX IC50 = 240 nM; 15-LOX IC50 = 690 nM) [1]. This stands in contrast to highly selective inhibitors like ML351, which preferentially target only 15-LOX-1 .

Hepatocyte Gluconeogenesis Inhibition in Metabolic Disease Models

For in vitro investigations of hepatic glucose production, 4-Methyl-3-(1,2-oxazol-3-yl)pentanoic acid offers a direct mechanism of action—inhibiting gluconeogenesis in isolated hepatocytes and preventing hormonal stimulation—thereby avoiding the indirect, lipolysis-dependent effects seen with classic agents like 3,5-dimethylisoxazole [1]. This allows for more precise dissection of gluconeogenic signaling pathways.

CB1 Receptor SAR Studies

Medicinal chemists engaged in CB1 receptor SAR studies can incorporate 4-Methyl-3-(1,2-oxazol-3-yl)pentanoic acid as a structurally distinct scaffold for exploring the chemical space around isoxazole-containing CB1 modulators, as evidenced by its inclusion in US Patent 8431607 [1]. This expands the repertoire of tool compounds available for probing CB1 pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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